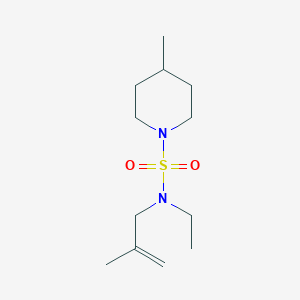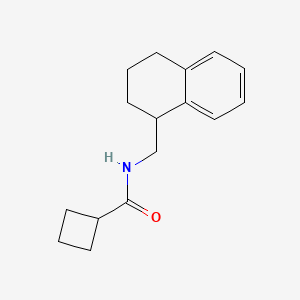
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide, also known as flumazenil, is a benzodiazepine antagonist that is widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the mechanism of action of benzodiazepines, as well as to investigate the biochemical and physiological effects of these drugs. In
Wirkmechanismus
Flumazenil binds to the same site on the GABA-A receptor as benzodiazepines, but it does not enhance the inhibitory effects of GABA. Instead, it blocks the effects of benzodiazepines and can reverse their sedative, anxiolytic, and amnesic effects. Flumazenil is a competitive antagonist, which means that it competes with benzodiazepines for binding to the GABA-A receptor. When 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide binds to the receptor, it prevents benzodiazepines from binding and reduces their effects on the receptor.
Biochemical and Physiological Effects:
Flumazenil has several biochemical and physiological effects. It can reverse the sedative, anxiolytic, and amnesic effects of benzodiazepines, as well as their effects on motor coordination and cognitive function. Flumazenil can also induce seizures in some individuals, particularly those with a history of epilepsy or other neurological disorders. In addition, this compound has been shown to increase the release of dopamine in the brain, which may contribute to its anxiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Flumazenil has several advantages for lab experiments. It is a specific and potent antagonist of benzodiazepines and can be used to block their effects on the GABA-A receptor. Flumazenil is also relatively safe and well-tolerated in humans, with few side effects reported at therapeutic doses. However, there are also some limitations to using 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide in lab experiments. It can induce seizures in some individuals, which may limit its use in certain experimental paradigms. In addition, this compound has a short half-life and may require frequent dosing to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide. One area of interest is the potential therapeutic uses of benzodiazepine antagonists, particularly in the treatment of anxiety disorders and other psychiatric conditions. Another area of research is the development of new benzodiazepine antagonists with improved pharmacological properties, such as longer half-lives or greater selectivity for specific subtypes of the GABA-A receptor. Finally, there is also interest in using this compound as a diagnostic tool for benzodiazepine overdose or abuse, as it can rapidly reverse the effects of these drugs and may be useful in emergency situations.
Synthesemethoden
Flumazenil can be synthesized using a multistep process that involves the reaction of 3-fluorophenol with 2-bromoisobutyryl bromide to form 3-fluorophenyl 2-bromoisobutyrate. This intermediate is then reacted with isobutylamine to form 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide. The final product is purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Flumazenil is primarily used in scientific research to study the mechanism of action of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as anxiolytics, hypnotics, and muscle relaxants. They bind to specific sites on the GABA-A receptor, which enhances the inhibitory effects of GABA, an inhibitory neurotransmitter. Flumazenil is a competitive antagonist of benzodiazepines and can block their effects on the GABA-A receptor. This makes it an important tool for studying the role of benzodiazepines in the brain and for investigating the potential therapeutic uses of benzodiazepine antagonists.
Eigenschaften
IUPAC Name |
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-10(2)9-15-13(16)6-7-17-12-5-3-4-11(14)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTKTKRTOFOZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCOC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)


![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)

![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)
